Pronone; Pronone 10G; Velpar; Velpar L

Description

Contextualization of Hexazinone (B1673222) as a Herbicide in Global Vegetation Management

Hexazinone is a non-selective, broad-spectrum herbicide belonging to the triazine chemical class, valued for its effectiveness in controlling a wide array of unwanted vegetation. wikipedia.orgjindunchemistry.comyoutube.com It is utilized for both pre- and post-emergence weed control across various sectors, including agriculture, forestry, and industrial land management. jindunchemistry.comepa.gov Its efficacy extends to annual and perennial weeds, encompassing grasses, broadleaf species, and woody plants. invasive.orgherts.ac.uk

The primary mode of action for Hexazinone is the inhibition of photosynthesis. invasive.orgherts.ac.uk Absorbed through both the roots and foliage, the compound translocates to the leaves where it disrupts the photosynthetic electron transport chain by blocking the photosystem II (PSII) complex. wikipedia.orgjindunchemistry.comyoutube.com This blockage prevents the conversion of light into chemical energy, leading to the formation of reactive molecules that destroy cell membranes and ultimately cause plant death. wikipedia.org

Hexazinone is characterized by its high solubility in water and a low tendency to bind to soil particles, making it highly mobile in the environment. invasive.orgnv.govgnb.ca This mobility, combined with a moderate persistence (with an average half-life of about 90 days in soil), creates a potential for it to leach into groundwater and move into surface water via runoff. epa.govinvasive.orggnb.ca Its degradation in the environment is primarily carried out by aerobic microorganisms in the soil. wikipedia.orginvasive.org

The global application of Hexazinone is diverse, reflecting its broad-spectrum capabilities.

Table 1: Global Applications of Hexazinone

| Sector | Primary Use | Examples of Application Areas |

|---|---|---|

| Agriculture | Selective and non-selective weed control | Sugarcane, Alfalfa, Pineapple, Blueberries, Vineyards, Citrus, Christmas tree farms wikipedia.orgyoutube.comepa.govtessenderlokerley.com |

| Forestry | Vegetation management for reforestation and timber production | Site preparation, Conifer release, Firebreak maintenance, Control of competing vegetation in tree plantations youtube.comepa.govinvasive.orgagrofarmchemical.com |

| Industrial & Non-Crop | Total vegetation control for safety and maintenance | Rights-of-way (roadsides, railways), Industrial sites, Utility corridors wikipedia.orgyoutube.comagrofarmchemical.com |

Historical Trajectories of Hexazinone Research and Application

The development of chemical herbicides accelerated significantly after World War II, leading to the creation of numerous compounds for weed management. researchgate.net Hexazinone, developed by DuPont, entered the market as part of this "chemical era." wikipedia.orgresearchgate.net It was first registered as a pesticide in the United States in 1975 for general weed control in non-cropland areas. wikipedia.orgepa.govwisconsin.gov

Following its initial registration, the approved uses for Hexazinone expanded, demonstrating its versatility and effectiveness. Its application in forestry for the cultivation of Christmas and other forest trees was added in 1977. epa.gov Conditional registrations for use on major agricultural crops like sugarcane and alfalfa followed in 1980 and 1981, respectively. epa.gov The U.S. Environmental Protection Agency (EPA) issued Registration Standards for Hexazinone in 1982 and 1988 to summarize available data and require further studies. epa.gov In 2015, Tessenderlo Kerley, Inc. acquired a significant portion of DuPont's global Hexazinone business, including the Velpar® and Pronone® trademarks. tessenderlokerley.com

Table 2: Historical Timeline of Hexazinone

| Year | Event | Significance |

|---|---|---|

| 1975 | First registered as a pesticide in the U.S. wikipedia.orgepa.govwisconsin.gov | Marked the official introduction of Hexazinone for general, non-crop weed control. |

| 1977 | Use expanded to forestry. epa.gov | Approved for application in the culture of Christmas trees and other forest plantations. |

| 1980-1981 | Conditionally registered for sugarcane and alfalfa. epa.gov | Expanded its use into major agricultural crop production. |

| 1982 & 1988 | EPA issued Registration Standards. epa.gov | Formalized the regulatory review and data requirements for the herbicide. |

| 2015 | Tessenderlo Kerley, Inc. acquires global assets from DuPont. tessenderlokerley.com | Shifted the marketing and development of major Hexazinone brands. |

Relevance of Hexazinone in Modern Agroforestry and Rangeland Systems

Hexazinone remains a crucial tool in modern land management, particularly in agroforestry and rangeland systems where the control of competing vegetation is essential for productivity and ecological restoration. invasive.orgusda.gov

In agroforestry , which includes practices like timber plantations, Hexazinone is widely used for site preparation before planting and for "release" spraying to free young, desirable trees from competing weeds and brush. youtube.cominvasive.orgadria.nz Because many conifer species, such as red and radiata pine, tolerate the herbicide, it can be applied over the top to selectively control competing vegetation, thereby promoting the growth and establishment of the desired trees. wikipedia.orgwisconsin.govadria.nz Its effectiveness against a wide range of woody plants and herbaceous weeds makes it a valuable component in forest renovation and the maintenance of firebreaks. agrofarmchemical.com

In rangeland and pasture systems , Hexazinone is used to manage and control undesirable woody plants and broadleaf weeds that can reduce forage availability for livestock. epa.govinvasive.orgusda.gov Its use is considered an effective and often necessary tool for improving the quality of grazing lands. usda.gov The herbicide can be applied through various methods, including broadcast sprays and individual plant treatments, to target invasive or unwanted species, thus helping to restore the ecological balance and productivity of these vast landscapes. invasive.orgusda.gov The registration of Hexazinone has been cited as a revolutionary advancement for certain crops grown in these systems, such as wild blueberries, by providing a high level of weed control that significantly boosts yields. gnb.ca

Table 3: Hexazinone in Agroforestry and Rangeland Systems

| System | Application | Target Vegetation | Desired Outcome |

|---|---|---|---|

| Agroforestry | Site Preparation, Release Spraying, Stand Renovation agrofarmchemical.comadria.nz | Competing woody plants (e.g., oak, elm, hazel), broadleaf weeds, and some grasses invasive.orgagrofarmchemical.com | Enhanced growth and survival of commercial tree species (e.g., pine). youtube.comwisconsin.gov |

| Rangeland & Pasture | Brush Control, Weed Management, Pasture Improvement epa.govinvasive.orgusda.gov | Undesirable woody plants, noxious and invasive weeds usda.gov | Increased forage production for livestock and restoration of native grasslands. usda.govdnr.state.mn.us |

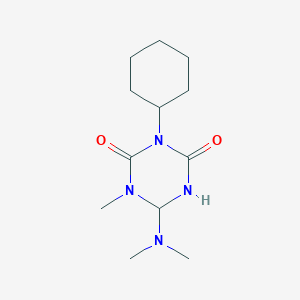

Structure

3D Structure

Properties

Molecular Formula |

C12H22N4O2 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C12H22N4O2/c1-14(2)10-13-11(17)16(12(18)15(10)3)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,13,17) |

InChI Key |

GXRVQLOHFDTOAF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(NC(=O)N(C1=O)C2CCCCC2)N(C)C |

Origin of Product |

United States |

Mechanisms of Herbicidal Action and Efficacy

Biochemical Pathway Inhibition: Focus on Photosystem II Disruption

The primary mode of action for hexazinone (B1673222) is the inhibition of photosynthesis. orst.edupedchem.comyoutube.com As a member of the triazine chemical family, it functions by disrupting the photosynthetic electron transport chain within the chloroplasts. orst.edugarrards.com.au Specifically, hexazinone binds to the D1 quinone-binding protein of the photosystem II (PSII) complex located in the thylakoid membranes. ucanr.eduunl.edunih.gov

This binding action physically blocks the plastoquinone (B1678516) (PQ) binding site, which is a crucial step in the transfer of electrons from PSII to Photosystem I. unl.edunih.gov The interruption of this electron flow halts the fixation of carbon dioxide (CO2) and prevents the production of ATP and NADPH, the energy currencies essential for plant growth and survival. unl.edu The ultimate death of the plant, however, is not primarily due to starvation from the lack of photosynthates. Instead, the blockage of electron transport leads to the formation of highly reactive molecules, such as singlet oxygen and chlorophyll (B73375) triplets. ucanr.edunih.gov These molecules initiate a cascade of destructive reactions, causing lipid and protein peroxidation. This process rapidly destroys cell membranes, leading to cellular leakage, disintegration of organelles, and ultimately, rapid cell death and necrosis. ucanr.edunih.gov

Plant Uptake and Translocation Dynamics (Root and Foliar Absorption, Xylem Transport)

Hexazinone is effective due to its ability to be absorbed by plants through multiple pathways, including both the roots and foliage, making it a soil-active and foliar-contact herbicide. orst.edugarrards.com.auagrofarmchemical.comtessenderlokerley.comagrian.com

Root and Foliar Absorption: The compound is highly water-soluble, which facilitates its movement into the plant. pedchem.cominvasive.org Following application, especially with granular formulations like Pronone 10G or liquid formulations like Velpar L, moisture from rainfall or irrigation is essential to dissolve the herbicide and move it into the soil's root zone. tessenderlokerley.comagrian.comepa.govepa.govforestry-suppliers.com Once in the soil solution, it is readily absorbed by the plant's root system during periods of active growth. epa.govforestry-suppliers.compestweb.com Foliar absorption also occurs when liquid formulations are sprayed directly onto leaves. tessenderlokerley.comagrian.com

Xylem Transport: After being absorbed by the roots, hexazinone is translocated upward throughout the plant primarily via the xylem, the main water-conducting tissue. agrofarmchemical.comunl.edu This systemic, acropetal movement ensures the distribution of the herbicide to the leaves and growing points where photosynthesis occurs. orst.eduagrofarmchemical.com Because it moves with the transpiration stream, the herbicide tends to accumulate in mature leaves, particularly at the margins, which are the termination points for the xylem. unl.edu While it can be absorbed by foliage, its downward (basipetal) translocation in the phloem is limited. usda.gov

Symptoms of herbicidal action, such as chlorosis and necrosis, typically appear within two to four weeks in herbaceous plants and four to eight weeks in woody plants, depending on environmental conditions and the plant's metabolic rate. tessenderlokerley.comepa.govepa.gov

Spectrum of Targeted Plant Species and Physiological Susceptibility

Hexazinone provides broad-spectrum control of numerous annual, biennial, and perennial weeds, encompassing both herbaceous and woody species. orst.edupedchem.comepa.gov Its non-selective nature makes it effective in various settings, from forestry site preparation to industrial vegetation management. opterrasolutions.com

Velpar® and Pronone® are effective against a wide array of herbaceous plants. opterrasolutions.com Control is generally most effective when these weeds are small and actively growing. tessenderlokerley.comepa.gov

Table 1: Herbaceous Species Controlled by Hexazinone

| Common Name | Scientific Name | Type | References |

|---|---|---|---|

| Barnyardgrass | Echinochloa crus-galli | Grass | agrofarmchemical.comopterrasolutions.com |

| Dandelion | Taraxacum officinale | Broadleaf | tessenderlokerley.comopterrasolutions.com |

| Dogfennel | Eupatorium capillifolium | Broadleaf | opterrasolutions.com |

| Foxtail | Setaria spp. | Grass | opterrasolutions.com |

| Marestail | Conyza canadensis | Broadleaf | opterrasolutions.com |

| Redroot Pigweed | Amaranthus retroflexus | Broadleaf | tessenderlokerley.com |

| Shepherd's Purse | Capsella bursa-pastoris | Broadleaf | tessenderlokerley.com |

| Bermuda grass | Cynodon dactylon | Grass | agrofarmchemical.com |

Scientific names are provided for common reference and may not be explicitly cited in the source material.

A primary use of hexazinone is for the control of undesirable woody plants (brush) in forestry, rangeland, and non-crop areas. epa.govpestweb.comopterrasolutions.com It is particularly effective for site preparation before planting conifers and for conifer release by controlling competing hardwoods.

Table 2: Woody Species Controlled by Hexazinone

| Common Name | Scientific Name | References |

|---|---|---|

| Ash | Fraxinus spp. | agrofarmchemical.com |

| Birch | Betula spp. | agrofarmchemical.com |

| Black Cherry | Prunus serotina | pestweb.com |

| Elm | Ulmus spp. | agrofarmchemical.compestweb.comopterrasolutions.com |

| Hawthorn | Crataegus spp. | pestweb.com |

| Hickory | Carya spp. | pestweb.com |

| Oak | Quercus spp. | agrofarmchemical.compestweb.comopterrasolutions.com |

| Sweetgum | Liquidambar styraciflua | pestweb.comopterrasolutions.com |

Scientific names are provided for common reference and may not be explicitly cited in the source material.

The efficacy of hexazinone is highly dependent on the growth stage and physiological condition of the target plant. pestweb.com

Herbaceous Plants: For optimal control, applications should target weeds that are less than 2 inches in height or diameter. tessenderlokerley.comepa.govepa.gov

Woody Plants: The best results are achieved when applications are made to seedlings or sprouts that are less than 18 inches tall. epa.govepa.gov Results may be less satisfactory on stump sprouts that are less than one year old. forestry-suppliers.compestweb.com

Plant Vigor: Actively growing plants absorb and translocate the herbicide more effectively, leading to better control. epa.govforestry-suppliers.comgnb.ca Efficacy is reduced when vegetation is dormant, semi-dormant, or under stress from factors like drought. tessenderlokerley.comagrian.comepa.gov For woody plants, applications are often recommended from late winter (bud-break) to early summer (full leaf). forestry-suppliers.compestweb.com

Environmental and Edaphic Factors Influencing Efficacy

The performance of hexazinone is significantly influenced by a variety of environmental and soil (edaphic) conditions. tessenderlokerley.commdpi.com

Table 3: Factors Influencing Hexazinone Efficacy

| Factor | Influence on Efficacy | References |

|---|---|---|

| Moisture/Rainfall | Crucial for activating soil-applied hexazinone. Best results occur when 0.25 to 0.5 inches of rain falls within two weeks of application to move the chemical into the root zone. Lack of rain can result in poor control as plants may recover from initial contact effects. | agrofarmchemical.comtessenderlokerley.comagrian.comepa.govepa.govforestry-suppliers.compestweb.comgnb.cacwss.org |

| Soil Texture | Efficacy varies by soil type. Coarse-textured (sandy) soils allow for higher herbicide availability but also faster leaching, which can reduce the duration of control. Fine-textured (clay) soils bind the herbicide, making it less available for plant uptake and often requiring higher application rates for the same level of control. | epa.govgnb.caepa.gov |

| Soil Organic Matter | Soils with high organic matter content (greater than 5%) reduce hexazinone's effectiveness. The organic matter adsorbs the herbicide, making it unavailable for root uptake. Higher rates may be needed to compensate for this binding. | epa.govgnb.caepa.gov |

| Temperature | Foliar activity is most effective under high temperatures (above 80°F or 27°C) and high humidity. Warm conditions promote active plant growth, enhancing herbicide uptake and translocation. Conversely, cool weather can delay the appearance of symptoms by several weeks. | tessenderlokerley.comagrian.comgnb.caepa.govucanr.edu |

| Light Intensity | High light intensity generally promotes more rapid and effective herbicidal action, as the mode of action is the inhibition of photosynthesis. | tessenderlokerley.comcaws.org.nz |

| Soil pH | Soil pH can affect the adsorption and availability of triazine herbicides, although this is less pronounced for hexazinone compared to others in its class. | ucanr.edu |

Role of Soil Moisture and Precipitation in Activation and Uptake

Soil moisture is a critical factor for the activation and subsequent root uptake of hexazinone. epa.govdnr.state.mn.us The herbicide must be dissolved and moved into the soil profile to reach the root zone of target weeds. epa.gov Product labels for formulations like Velpar L and Tide USA Hexazinone 2SL specify that moisture is required to activate the herbicide in the soil. epa.govepa.gov

Optimal results are typically achieved when the soil is moist at the time of application and is followed by significant rainfall. epa.govdnr.state.mn.us Research and product guidelines consistently indicate that 0.25 to 0.5 inches (approximately 6 to 13 mm) of rainfall within two weeks following application is necessary for effective activation and movement into the root zone. epa.govepa.govdnr.state.mn.us If rainfall is insufficient after an application, the herbicide may not be adequately activated, and susceptible plants that show initial contact effects might recover and continue to grow. epa.govepa.govepa.gov Conversely, heavy rainfall immediately after application can lead to poor performance or move the herbicide beyond the target root zone. epa.gov The efficacy of foliar uptake is also enhanced by good soil moisture, along with high humidity and temperatures above 80°F (27°C). epa.govepa.gov

Soil Type and Its Influence on Herbicidal Activity

The efficacy of hexazinone is significantly influenced by soil characteristics, including texture, organic matter content, and pH. invasive.orggnb.ca Because it is primarily a soil-active, root-absorbed herbicide, its availability to plants is dictated by its interaction with soil particles. scionresearch.com

Hexazinone is more effective in coarse-textured soils, such as those high in sand content and low in organic matter, clay, and silt. invasive.orggnb.ca In these soils, the herbicide is less prone to adsorption and remains more available in the soil solution for plant uptake. invasive.orgscionresearch.com However, the high mobility in these soils also increases the risk of leaching, potentially moving the herbicide below the root zone of target weeds or contaminating groundwater. epa.govinvasive.orggnb.ca For this reason, use is often discouraged on gravelly, rocky, or very sandy soils (85% or more sand) with low organic matter (less than 1%). epa.gov

Conversely, in fine-textured soils (heavy clays) or soils with high organic matter content, hexazinone is more readily adsorbed to soil colloids. invasive.orgscionresearch.com This binding, or sorption, reduces the concentration of the herbicide in the soil solution, thereby decreasing its availability for root uptake and lowering its herbicidal efficacy. scionresearch.comnih.gov Studies have shown that the adsorption of hexazinone to soil particles increases with higher clay content, soil organic matter, and cation exchange capacity. invasive.orgcambridge.org Consequently, higher application rates are often necessary to achieve effective weed control in heavy-textured or high-organic-matter soils. epa.govscionresearch.com Soil pH can also play a role; one study observed that with foliar spray applications, herbicidal efficacy was negatively correlated with soil pH. cambridge.org

Table 1: Influence of Soil Properties on Hexazinone Efficacy

| Soil Property | Impact on Hexazinone Efficacy | Research Finding | Citation |

| Soil Texture | Higher efficacy in coarse-textured (sandy) soils; Lower efficacy in fine-textured (clay) soils. | Hardwood density reduction was greater with pellet formulations on soils with >60% sand, while liquid formulations were more effective on finely textured soils. | cambridge.org |

| Organic Matter | Efficacy decreases as organic matter increases due to higher adsorption. | Adsorption of hexazinone increases with organic content, reducing availability. On soils with >5% organic matter, effectiveness can be significantly reduced. | epa.govepa.govinvasive.org |

| Clay Content | Efficacy decreases as clay content increases. | Adsorption to soil particles increases with clay and cation exchange capacity. | invasive.orgcambridge.org |

| Soil pH | Efficacy can be negatively correlated with soil pH. | With foliar sprays, hardwood density reduction was negatively correlated with soil pH. | cambridge.org |

Research on Target-Site and Non-Target Site Herbicide Resistance Development

The repeated use of any herbicide with a single mode of action can lead to the selection of naturally occurring resistant weed biotypes. garrards.com.auepa.gov Hexazinone is a Group 5 herbicide, and populations of weeds resistant to it and other herbicides in this group have been identified. epa.govtessenderlokerley.com Resistance can be suspected when a weed species normally controlled by the herbicide survives a standard application, especially when adjacent weeds are controlled effectively. epa.govepa.gov

Research has confirmed target-site resistance to hexazinone in certain weed species. A notable case involves red sorrel (Rumex acetosella), a problematic perennial weed in lowbush blueberry fields where hexazinone has been used for many years. bioone.org A study investigating red sorrel populations from commercial blueberry fields in Nova Scotia found them to be resistant to hexazinone at the recommended application rate. bioone.org Genetic analysis of these resistant plants revealed a specific mutation in the psbA gene, which codes for the D1 protein in photosystem II where hexazinone binds. The mutation resulted in a substitution of the amino acid phenylalanine with valine at position 255 of the protein. bioone.org This alteration at the target site reduces the binding affinity of the herbicide, conferring resistance. This was the first documented instance of hexazinone resistance in a perennial broadleaf weed in blueberry fields. bioone.org

Herbicide labels for products containing hexazinone, such as Velpar and Alligare Hexazinone 75 ULW, acknowledge the risk of resistance development. tessenderlokerley.comepa.gov To delay the onset of resistance, management strategies are recommended, such as rotating or tank-mixing with herbicides that have different modes of action, using integrated weed management practices, and preventing weed escapes from producing seed. epa.govepa.govnv.gov

Table 2: Documented Case of Target-Site Resistance to Hexazinone

| Weed Species | Location/Crop System | Type of Resistance | Mechanism of Resistance | Citation |

| Red Sorrel (Rumex acetosella) | Lowbush Blueberry Fields (Nova Scotia, Canada) | Target-Site Resistance | Point mutation in the psbA gene, leading to a Phe-to-Val substitution at position 255 in the D1 protein of Photosystem II. | bioone.org |

Environmental Fate and Transport Dynamics

Persistence and Dissipation in Soil Matrices

Hexazinone (B1673222) is primarily broken down in the soil by microorganisms, with chemical and photodegradation playing less significant roles. invasive.org Its persistence is highly variable, influenced by the specific ecosystem and soil composition. usda.gov

The soil half-life of hexazinone, a measure of its persistence, exhibits significant variability depending on soil type and environmental setting. Field studies have reported a broad range for its half-life, from as short as 24 days to as long as one year. usda.gov The average half-life in soil is often cited as 90 days, though this can fluctuate between one and six months. invasive.org

Research has demonstrated a clear link between soil composition and the rate of hexazinone degradation. For instance, one study found the half-life to be approximately one month in a sandy loam soil in Delaware, while it extended to 10-12 months in a silty loam in Mississippi. usda.gov Other studies in Alabama recorded a half-life of 24 days in sandy soil and 42 days in clay soil. usda.gov Laboratory studies tend to show less variability, with half-lives reported in the range of 77 to 80 days. usda.gov The formulation of the product also affects persistence; liquid formulations have a reported half-life of 11 to 180 days, while granular formulations may dissipate more quickly, with a half-life of 10 to 30 days. dnr.state.mn.us

| Soil Type | Location/Study Type | Reported Half-Life (Days) | Source |

|---|---|---|---|

| General Field Average | N/A | 90 | invasive.org |

| Field Study Range | Various | 24 - 365 | usda.gov |

| Sandy Loam | Delaware, USA | ~30 | usda.gov |

| Silty Loam | Mississippi, USA | 300 - 365 | usda.gov |

| Sandy Soil | Alabama, USA | 24 | usda.gov |

| Clay Soil | Alabama, USA | 42 | usda.gov |

| Fine Sandy Loam | Arkansas, USA | <42 | usda.gov |

| Laboratory Incubation | Silty Loam | ~80 | usda.gov |

Climatic factors, particularly temperature and moisture, are principal drivers affecting the persistence of hexazinone in soil. usda.govresearchgate.net The significant variability observed in field studies is largely attributed to differences in temperature, as well as the timing, intensity, and duration of rainfall. usda.gov

Higher soil temperature and moisture content generally accelerate the degradation rate of hexazinone. researchgate.net Research indicates that soil moisture has a particularly strong influence on its breakdown. researchgate.net Warm and moist conditions can promote chemical degradation pathways, leading to the formation of specific metabolites. invasive.org Since the primary dissipation mechanism is microbial metabolism, conditions favorable to microbial activity—such as warmth and adequate moisture—will typically reduce the compound's persistence. invasive.orgresearchgate.net Conversely, cool and dry conditions can lead to a longer half-life. illinois.edu Applying the herbicide to frozen or water-saturated soils can increase the potential for runoff, indirectly affecting its persistence at the target site. gnb.ca

Hexazinone residues can be retained in forest litter and plant tissues, creating a reservoir that can release the compound into the environment over time, long after the initial application. invasive.orgusda.gov The longevity of these residues varies by plant species and the specific formulation used. usda.gov

One study found that the half-life of hexazinone in vegetation ranged from 19 to 59 days. usda.gov For example, after application of Velpar L, the half-life in dogwood foliage was about 19 days, while in fern fronds it was approximately 36 days. scispace.com Following treatment with Velpar ULW, the half-life was longer in dogwood foliage (around 59 days) but shorter in blueberry foliage (about 26 days). scispace.com The metabolic breakdown products of hexazinone in plants generally follow a similar pattern of dissipation as the parent compound. usda.gov

| Vegetation Type | Formulation | Half-Life (Days) | Source |

|---|---|---|---|

| Blueberry foliage | Velpar L | 31.7 | scispace.com |

| Blueberry foliage | Velpar ULW | 26.3 | scispace.com |

| Dogwood foliage | Velpar L | 18.9 | scispace.com |

| Dogwood foliage | Velpar ULW | 58.5 | scispace.com |

| Fern fronds | Velpar L | 36.4 | scispace.com |

| Fern fronds | Velpar ULW | 30.5 | scispace.com |

Mobility and Leaching Potential in Terrestrial Systems

Hexazinone is highly soluble in water and does not bind strongly to soil particles, characteristics that classify it as a mobile herbicide with the potential to leach into groundwater. dnr.state.mn.usinvasive.orggnb.ca

Hexazinone has a low adsorption capacity, meaning it is not readily bound by soil particles. invasive.org The degree of adsorption is influenced by several soil properties. It tends to increase with higher soil organic content, greater clay content, and higher soil pH. invasive.org Soil temperature, however, does not appear to significantly affect its adsorption. invasive.org

The organic carbon content of the soil is a key factor in retention. researchgate.net Studies using the Freundlich sorption coefficient (Kf), a measure of binding affinity, show that hexazinone sorption decreases as soil depth increases, which corresponds to a decrease in organic carbon. awsjournal.org For example, Kf values were found to decrease from 0.18 in the top 0-10 cm of soil to 0.08 at a depth of 20-30 cm. researchgate.net The low organic carbon partition coefficient (Koc) values, reported between 38 and 77 mL/g, further confirm that hexazinone partitions more readily into water than soil, contributing to its mobility. regulations.gov

| Soil Depth (cm) | Freundlich Coefficient (Kf) [g(1-1/n) L1/n kg-1] | Percent Sorbed | Source |

|---|---|---|---|

| 0 - 10 | 0.18 | 50.49% | awsjournal.org, researchgate.net |

| 10 - 20 | 0.11 | 47.58% | awsjournal.org, researchgate.net |

| 20 - 30 | 0.08 | 46.37% | awsjournal.org, researchgate.net |

Due to its high water solubility and low soil adsorption, hexazinone is considered highly mobile and has a significant potential to leach through the soil profile. dnr.state.mn.usnih.gov This mobility creates a risk of groundwater contamination, particularly in areas with permeable, coarse-textured soils (like sands), and where the water table is shallow. dnr.state.mn.usgnb.ca The presence of a substantial humus or organic layer can reduce this risk. dnr.state.mn.us

Observations of its vertical movement in soil have yielded varied results. invasive.org Some studies in boreal forests have found that the vast majority (98%) of applied hexazinone remained in the upper 15 cm of the soil, with mineral layers appearing to retard leaching. invasive.org In a silt loam soil with a significant surface organic layer, leaching was detected down to 15 cm, but no residues were found in the 15-30 cm soil horizon, suggesting that groundwater contamination in such soil types would be unlikely. tandfonline.comtandfonline.com Conversely, other research has documented hexazinone and its metabolites leaching to depths of 130 cm. invasive.org This potential for deep leaching has led to detections of hexazinone in groundwater in several states. epa.gov

Lateral Movement via Surface and Subsurface Runoff

Due to its high water solubility and weak binding to soil, Hexazinone is susceptible to off-site transport from treated areas via surface and subsurface water flow. invasive.org This mobility is a significant concern for the potential contamination of adjacent aquatic systems. invasive.orgepa.gov Studies have documented the presence of Hexazinone in runoff water for up to six months following application in forestry settings. epa.gov

Research has shown that the loss of Hexazinone through runoff can be episodic and is influenced by rainfall events. invasive.org For instance, a study in the upper Piedmont of North Georgia found that 0.53% of the total applied Hexazinone was lost in storm water runoff over seven months. invasive.org Another study in a steep West Virginia watershed reported that 4.7% of the applied Hexazinone leached into local streams. invasive.org Maximum stream concentrations are often observed during the application itself or during subsequent storm events, with one study recording concentrations as high as 473 µg/L, which were then diluted downstream. usda.govusda.gov This lateral movement underscores the potential for Hexazinone to contaminate surface water bodies distant from the application site. dnr.state.mn.us

Interactive Table: Hexazinone Runoff and Leaching Studies

| Location/Study | Key Finding | Percentage Lost | Citation |

|---|---|---|---|

| North Georgia, USA | Low concentrations in storm runoff for 7 months. | 0.53% | invasive.org |

| West Virginia, USA | Leaching into local streams. | 4.7% | invasive.org |

| Forestry Dissipation Study | Reported in runoff water post-treatment. | Not Specified | epa.gov |

Impact of Soil Physicochemical Properties on Mobility (e.g., Organic Carbon Content, Clay Content, pH)

The mobility of Hexazinone in soil is significantly influenced by the soil's physical and chemical properties. Its adsorption to soil particles, which counteracts its potential for leaching and runoff, is directly related to the soil's organic carbon content, clay content, and pH. invasive.org

Organic Carbon and Clay Content: Adsorption of Hexazinone increases with higher soil organic matter and clay content. invasive.orgcambridge.org Consequently, it is more mobile and effective in soils with low organic content, low clay and silt content, and high sand content. invasive.org In boreal forest soils, for example, 98% of applied Hexazinone remained in the top 15 cm, with mineral layers retarding further leaching. invasive.org The efficacy of pellet formulations of Hexazinone has been negatively correlated with silt, clay, and soil organic matter content. cambridge.org Research into using inorganic and organic clays (B1170129) as carriers has shown that such formulations can slow the release of the herbicide and reduce leaching in soil columns. nih.govresearchgate.net

pH: The influence of soil pH on Hexazinone mobility has also been noted. Adsorption tends to increase with increasing soil pH. invasive.org For foliar spray applications, the reduction in hardwood density was negatively correlated with soil pH, indicating that lower pH (more acidic soils) might increase its efficacy, potentially by affecting its availability or uptake. cambridge.org

Interactive Table: Influence of Soil Properties on Hexazinone Mobility

| Soil Property | Effect on Adsorption | Effect on Mobility/Leaching | Citation |

|---|---|---|---|

| Organic Carbon Content | Increases | Decreases | invasive.orgcambridge.org |

| Clay Content | Increases | Decreases | invasive.orgcambridge.org |

| pH | Increases | Decreases | invasive.orgcambridge.org |

| Sand Content | Decreases | Increases | invasive.orgcambridge.org |

Degradation Pathways and Metabolite Formation

Hexazinone is primarily broken down in the environment through microbial action, with chemical and photochemical degradation playing lesser roles under typical field conditions. invasive.org This degradation process leads to the formation of several metabolites, including metabolites A, B, C, D, and E, which themselves can persist and move in the environment. usda.govusda.gov

Microbial Metabolism as a Primary Degradation Mechanism

The principal route of Hexazinone dissipation in soil and sediment is through microbial metabolism. invasive.orgwikipedia.org Several bacterial strains capable of degrading Hexazinone have been isolated from soil, including species of Pseudomonas and Enterobacter. nih.gov The half-life of Hexazinone in soil is variable, with a reported average of 90 days, though values ranging from one to six months have been observed depending on the soil type and conditions. invasive.orgillinois.edu

The presence or absence of oxygen significantly affects the rate of microbial degradation.

Aerobic Conditions: Under aerobic (oxygen-rich) conditions, microbial degradation is relatively efficient. One study found that between 45% and 75% of the applied Hexazinone was released as CO2 within 80 days in aerobic soils, indicating significant mineralization. invasive.org Aerobic slow-sand filters have also proven effective, with removal efficiencies of approximately 97% after an acclimation period. usda.govusda.gov

Anaerobic Conditions: In contrast, degradation is much slower under anaerobic (oxygen-deficient) conditions. A laboratory study reported no significant degradation of Hexazinone in soils kept under anaerobic conditions for 60 days. invasive.org However, other research has shown that anaerobic biodegradation can occur in sediments, particularly those with a history of contamination and high organic carbon content. nih.gov This degradation was enhanced by the presence of electron acceptors like nitrate (B79036) or sulfate (B86663) but was inhibited by the addition of electron donors such as lactate. nih.gov

Identification and Environmental Significance of Hexazinone Metabolites

Hexazinone undergoes degradation in the environment, primarily through microbial metabolism in soil, forming a series of breakdown products known as metabolites. invasive.org Research has identified at least eight of these metabolites, commonly labeled as metabolites A through H. invasive.org The formation and prevalence of specific metabolites can vary depending on environmental conditions such as climate and soil characteristics. invasive.org

Transport in Aquatic Environments

Due to its chemical properties, particularly its high water solubility (33,000 mg/L) and low tendency to adsorb to soil particles, hexazinone is mobile in the environment and has a significant potential to be transported into aquatic systems. invasive.orggnb.canv.govregulations.gov This transport can occur through various pathways, including surface runoff, spray drift during application, and leaching through the soil profile into groundwater, which may then discharge into surface water bodies. invasive.orgepa.govwikipedia.org

Occurrence and Concentrations in Surface Waters (Streams, Lakes, Estuaries)

Hexazinone has been detected in various surface water bodies, particularly in areas with agricultural or forestry applications. Contamination can occur for several months following application via runoff. epa.gov The concentrations detected are often episodic, linked to rainfall events that trigger runoff. invasive.org

Studies have documented a range of concentrations in streams. In a forest watershed in Alabama treated at a high rate for research purposes, maximum stream concentrations of 422 µg/L and 473 µg/L were observed during direct application. usda.gov In the 30 days following application, stormflow events resulted in peak concentrations ranging from 56 to 230 µg/L. usda.gov These concentrations were diluted by a factor of three to five at a distance of 1.6 km downstream. usda.gov Research in West Virginia streams reported lower monthly average levels, from 0.00025 to 0.0031 mg/L (0.25 to 3.1 µg/L), while other field studies have reported temporary contamination levels as high as 0.04 mg/L (40 µg/L). invasive.org Generally, significant levels of hexazinone in water are not found after approximately six months post-treatment. usda.gov

Table 1: Reported Hexazinone Concentrations in Surface Waters

| Location/Study Type | Concentration Range | Notes | Source |

|---|---|---|---|

| Alabama Forest Watershed (During Application) | 422 - 473 µg/L | Resulted from direct overspray during study. | usda.gov |

| Alabama Forest Watershed (Post-Application Stormflow) | 56 - 230 µg/L | Peaks during first 30 days after application. | usda.gov |

| West Virginia Streams (Monthly Average) | 0.25 - 3.1 µg/L | Monitoring following watershed application. | invasive.org |

| General Field Study (Temporary Peak) | Up to 40 µg/L | Episodic peak concentration. | invasive.org |

Presence and Dynamics in Groundwater Systems

Hexazinone is recognized as a pervasive groundwater contaminant due to its high mobility and persistence. epa.govwikipedia.org Its chemical characteristics—high water solubility and low soil adsorption—facilitate its movement through the soil profile (leaching), especially under certain environmental conditions. epa.govgnb.ca Consequently, the use of hexazinone where soils are permeable and the water table is shallow may lead to groundwater contamination. epa.govdnr.state.mn.us

Detections of hexazinone in groundwater have been confirmed in several states, including Maine, North Carolina, Florida, and Hawaii. epa.gov A long-term study in eastern Maine, where the herbicide is used in forestry and for blueberry cultivation, found hexazinone at levels from 0.2 to 50 µg/L in numerous groundwater samples. gnb.canih.gov The California Department of Pesticide Regulation has established a Human Health Reference Level (HHRL) of 500 µg/L (500 ppb) for the sum of hexazinone and its degradates of concern in drinking water from groundwater sources. ca.gov The persistence of hexazinone, with a half-life that can be up to a year in some soils, combined with its mobility, creates a prolonged risk for groundwater contamination. gnb.causda.gov

Table 2: Reported Hexazinone Detections in Groundwater

| Location | Concentration Range | Source |

|---|---|---|

| Eastern Maine, USA | 0.2 - 50 µg/L | nih.gov |

| Hawaii, Florida, North Carolina, USA | Detected (levels well below Health Advisory) | epa.gov |

| California, USA (Reference Level) | 500 µg/L (HHRL) | ca.gov |

Influences of Hydrogeology and Watershed Characteristics on Aquatic Transport

The transport of hexazinone into and within aquatic environments is governed by a complex interplay of hydrogeological factors and watershed characteristics. These factors determine the dominant transport pathways, whether overland flow (runoff) or vertical leaching. gnb.cadnr.state.mn.us

Key characteristics influencing hexazinone transport include:

Soil Properties: Soils with coarse textures, such as sands, sandy loams, or gravel, permit more rapid water infiltration and, therefore, have a higher potential for leaching. gnb.cadnr.state.mn.usepa.gov Conversely, soils with higher clay or organic matter content tend to have lower leaching potential as hexazinone may be more readily adsorbed. gnb.caepa.gov

Topography: Steeply sloped areas are more prone to rapid surface runoff, increasing the likelihood of hexazinone being transported to surface waters before it can degrade or be absorbed. dnr.state.mn.us

Vegetative Cover: The absence of vegetation or surface impediments can increase runoff. dnr.state.mn.us Establishing and maintaining vegetated buffer strips, particularly around water features, is a recognized practice to reduce the transport of hexazinone from treated areas via runoff. dnr.state.mn.us

Hydrogeology: The depth of the water table is a critical factor; shallow aquifers are more vulnerable to contamination from leaching. gnb.cadnr.state.mn.us The permeability of the geological layers between the soil surface and the groundwater determines how quickly contaminants can migrate. gnb.ca

Precipitation: The timing, intensity, and duration of rainfall events are major drivers of hexazinone transport. usda.gov Moisture is necessary to activate the herbicide in the soil, and significant rainfall shortly after application can lead to increased runoff and leaching. epa.govagrofarmchemical.com

These factors combine to create a "cumulative vulnerability" for a given watershed, where the interaction between application practices, soil and geological conditions, and weather events dictates the extent of aquatic transport. researchgate.net

Table 3: Chemical Compounds Mentioned

| Common Name/Trade Name | Chemical Name |

|---|---|

| Hexazinone | 3-Cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione |

| Pronone | Trade name for Hexazinone |

| Pronone 10G | Trade name for a granular formulation of Hexazinone |

| Velpar | Trade name for Hexazinone |

| Velpar L | Trade name for a liquid formulation of Hexazinone |

Ecological Impacts and Non Target Organism Responses

Effects on Non-Target Terrestrial Plant Communities

The non-selective nature of Hexazinone (B1673222) means it can cause injury or death to desirable non-target plants. dnr.state.mn.us Off-site movement through spray drift or runoff can lead to the damage of adjacent crops and other valued vegetation. dnr.state.mn.ususda.gov Research indicates that for ground applications, damage to off-site vegetation can occur at significant distances from the treatment area. cabidigitallibrary.org For instance, one study noted that damage from low boom ground applications could extend up to approximately 300 feet at the highest application rates. cabidigitallibrary.org The risk of such damage is heightened on steep slopes or bare ground, which promote runoff. herts.ac.uk

A variety of native woody plants have been identified as sensitive to Hexazinone. These include species of ash, aspen, poplar, birch, cherry, elm, hazel, hickory, maple, and oak. dnr.state.mn.us The use of vegetative buffer strips is a recommended practice to mitigate the risk of surface runoff into sensitive areas. herts.ac.uk

Table 1: Documented Effects of Hexazinone on Non-Target Terrestrial Vegetation

| Effect Type | Description of Impact | Contributing Factors | Sensitive Genera/Species | Citations |

| Off-Site Injury | Damage or death of desirable plants adjacent to treated areas. | Spray drift, soil particle movement by wind or water, runoff. | Various crops and desirable vegetation. | invasive.orgdnr.state.mn.uscabidigitallibrary.org |

| Runoff Damage | Contamination and damage to vegetation downslope. | Steep slopes, bare soil, lack of vegetative buffers. | General non-target plants. | usda.govherts.ac.uk |

| Species Sensitivity | Certain native species are particularly susceptible to Hexazinone. | Inherent physiological susceptibility. | Ash, Aspen, Birch, Cherry, Elm, Hazel, Hickory, Maple, Oak, Willows. | dnr.state.mn.us |

Hexazinone is frequently used in forestry for site preparation to promote the growth of desired tree species, such as pines, by controlling competing vegetation. usda.gov This intentional alteration of plant communities inherently changes the natural successional trajectory of the forest stand. Studies have shown that the application of Hexazinone effectively controls woody weeds, leading to increased growth of the desired crop trees. usda.gov

In some ecosystems, the use of Hexazinone has been observed to cause shifts in the dominant plant species. For example, in a longleaf pine-wiregrass ecosystem, the application of Hexazinone led to a reduction in oak cover while promoting the growth of forbs and graminoids over time. usda.gov While such targeted control can be beneficial for specific forest management goals, it represents a significant alteration of the natural competitive dynamics and successional pathways of the ecosystem. The long-term effects of these shifts on forest structure and function are an area of ongoing study.

The impact of Hexazinone on native plant biodiversity can be complex, with effects varying depending on the application method, the ecosystem, and the specific plant communities present. Broadcast applications can lead to initial decreases in species richness and diversity by directly affecting a wide range of plants. usda.gov

Impacts on Aquatic Biota and Ecosystem Function

Due to its mobility, Hexazinone can contaminate aquatic ecosystems, where it can have significant effects on primary producers, forming the base of the aquatic food web. invasive.orgdnr.state.mn.ususda.gov

Algae are a crucial component of aquatic ecosystems, contributing significantly to oxygen production and serving as a primary food source. usda.gov Hexazinone has been shown to be toxic to many algal species. invasive.orgdnr.state.mn.ususda.gov Studies have demonstrated that Hexazinone can depress the biomass of phytoplankton, with chronic exposure leading to irreversible damage to these communities. invasive.org For example, phytoplankton biomass in boreal forest lakes was negatively affected by Hexazinone concentrations as low as 0.01 mg/L. invasive.org

Different algal species exhibit varying levels of sensitivity to Hexazinone. Green algae and diatoms appear to be particularly susceptible, and a decline in these groups could have cascading effects on the food chain. invasive.org In contrast, some cyanobacteria (blue-green algae) are more tolerant, which could lead to shifts in algal community composition, potentially favoring the proliferation of these organisms. invasive.org Laboratory studies have determined specific toxicity thresholds for various algal species.

Table 2: Toxicity of Hexazinone to Various Algal Species

| Species | Type | Endpoint | Value (µg/L) | Citations |

| Selenastrum capricornutum | Freshwater Green Alga | 5-day EC₅₀ | 6.8 | cabidigitallibrary.org |

| Selenastrum capricornutum | Freshwater Green Alga | 5-day NOEC | 4 | cabidigitallibrary.org |

| Anabaena flos-aquae | Freshwater Cyanobacterium | 5-day EC₅₀ | 160 | cabidigitallibrary.org |

| Anabaena flos-aquae | Freshwater Cyanobacterium | 5-day NOEC | 150 | cabidigitallibrary.org |

| Skeletonema costatum | Marine Diatom | 4-day Chronic est. NOEC | 1.18 | publications.qld.gov.au |

| Thalassiosira pseudonana | Marine Diatom | 4-day Chronic est. NOEC | 0.86 | publications.qld.gov.au |

| Navicula incerta | Marine Diatom | 3-day Chronic est. NOEC | 18.6 | publications.qld.gov.au |

| Phaeodactylum tricornutum | Marine Diatom | 10-day Chronic est. NOEC | 2.0 | publications.qld.gov.au |

EC₅₀ (Median Effective Concentration) is the concentration that causes a 50% effect on the tested population. NOEC (No-Observed-Effect-Concentration) is the highest tested concentration at which no statistically significant effect is observed.

Aquatic macrophytes, or large aquatic plants, are also susceptible to the phytotoxic effects of Hexazinone. invasive.orgcabidigitallibrary.org These plants provide critical habitat and food for a variety of aquatic organisms. Exposure to Hexazinone can lead to reduced growth and, in some cases, mortality.

Studies have investigated the sensitivity of specific macrophyte species to Hexazinone. For instance, research on the floating macrophytes Pistia stratiotes (water lettuce) and Eichhornia crassipes (water hyacinth) found that Hexazinone concentrations of 111 µg/L and 333 µg/L were toxic, with Pistia stratiotes showing a greater reduction in fresh matter production. invasive.orgcabidigitallibrary.org Another study determined the 10-day chronic NOEC for biomass in the marine macrophyte Zostera marina (eelgrass) to be 2.5 µg/L. publications.qld.gov.au The loss of macrophytic biomass due to Hexazinone can lead to significant alterations in the structure and function of aquatic ecosystems. invasive.org

Table 3: Sensitivity of Aquatic Macrophytes to Hexazinone

| Species | Type | Endpoint | Value (µg/L) | Citations |

| Pistia stratiotes | Floating Macrophyte | Toxicity Threshold | 111 | invasive.orgcabidigitallibrary.org |

| Eichhornia crassipes | Floating Macrophyte | Toxicity Threshold | 111 | invasive.orgcabidigitallibrary.org |

| Zostera marina | Marine Macrophyte | 10-day Chronic NOEC (Biomass) | 2.5 | publications.qld.gov.au |

Indirect Effects on Aquatic Invertebrate and Fish Populations via Food Web Alterations

While hexazinone is considered practically non-toxic to fish and aquatic invertebrates in direct acute exposures, its significant impact on primary producers can lead to substantial indirect effects on these populations through alterations in the food web. epa.govepa.gov The primary mechanism for this is the reduction of food sources. epa.gov

High concentrations of hexazinone can cause significant losses of algae and aquatic plant biomass. invasive.org This decline in primary productivity can create a "ripple effect" through the food chain, ultimately impacting the health and productivity of fish and wildlife species that depend on these plants for sustenance. invasive.org A reduction in green algae and diatoms following exposure to hexazinone can disrupt the base of the aquatic food web. invasive.org This disruption means that aquatic invertebrates, which feed on this plant matter, may face starvation or population decline. Consequently, fish populations that prey on these invertebrates would also be negatively affected. frontiersin.org

Studies have shown that while direct toxicity to aquatic invertebrates is low, the destruction of their food supply and habitat is a primary concern. epa.gov For example, while one study found no major alterations in the species composition or diversity of aquatic macroinvertebrate communities after exposure to intermittent concentrations of hexazinone, the potential for food web disruption remains a significant ecological risk. nih.gov The loss of these invertebrate populations, which serve as a crucial food source, can indirectly harm fish populations, including threatened and endangered species. epa.gov

Alterations to Aquatic Habitat Structure and Primary Productivity

Hexazinone directly impacts aquatic ecosystems by altering habitat structure, primarily through its high toxicity to aquatic plants. epa.govdnr.state.mn.us As a potent photosynthesis inhibitor, it can be extremely toxic to some species of algae and aquatic macrophytes, which are foundational to the aquatic habitat. invasive.org

Exposure to hexazinone can lead to a significant reduction in the biomass of phytoplankton, even at low concentrations. invasive.org This loss of primary producers not only affects the food web but also fundamentally changes the physical environment. Aquatic plants provide critical cover and shelter for fish and invertebrates from predators. epa.gov The removal of this vegetation through herbicide action can expose these organisms, making them more vulnerable and altering species interactions. epa.govresearchgate.net

Furthermore, the impact on different types of algae is not uniform. Research suggests that while green algae and diatoms may decline, cyanobacteria (blue-green algae) can be less affected. invasive.org This differential impact could lead to a proliferation of cyanobacteria in areas where competing algae are suppressed, altering the aquatic habitat and potentially leading to algal blooms that can further degrade water quality. invasive.org The destruction of riparian vegetation can also cause indirect effects on aquatic communities. researchgate.net

Table 1: Effects of Hexazinone on Aquatic Primary Producers

| Organism Group | Effect | Hexazinone Concentration | Source |

| Phytoplankton | Biomass depression | As low as 0.01 mg/L | invasive.org |

| Phytoplankton | Irreversible damage (chronic exposure) | > 0.1 mg/L | invasive.org |

| Algae (general) | Detrimental effects, slowed growth | 0.01 - 0.60 mg/L | invasive.org |

| Photosynthesis | Significant inhibition | 0.02 - 0.2 mg/L | usda.gov |

| Anabaena flos-aquae & Selenastrum capricornutum | Growth depression (with recovery) | 0.035 - 2.0 mg/L | usda.gov |

Influence on Soil Biota and Biogeochemical Cycling

However, the response can be variable. While field studies often show no effect even at rates exceeding the maximum label rate, laboratory studies have indicated that hexazinone can inhibit soil microbial growth at high concentrations. dnr.state.mn.us Other research has shown that herbicide applications can initially decrease bacterial and fungal populations, but the microbes may multiply back to their original numbers after a period, suggesting the effects can be temporary. ijcmas.com

In vitro (laboratory) studies have consistently demonstrated that hexazinone can be toxic to ECM fungi, significantly reducing their growth at concentrations as low as 10 ppm. researchgate.net Different fungal species exhibit varied sensitivity to the herbicide. researchgate.netnih.gov

In greenhouse and field settings, the effects can be complex. One study found that Velpar L applications reduced mycorrhizal infection on red pine (Pinus resinosa) seedlings, with higher herbicide rates causing greater reductions. cdnsciencepub.com Although there was significant recovery in infection rates over time, the initial impact was notable. cdnsciencepub.com The herbicide was also found to affect the ability of seedlings to be colonized by indigenous mycorrhizal fungi. cdnsciencepub.com This suggests that while direct and persistent toxicity in the field may be limited, hexazinone has the potential to disrupt the establishment of critical symbiotic relationships, especially in young plants. cdnsciencepub.commdpi.com

Table 2: In Vitro Sensitivity of Ectomycorrhizal Fungi to Hexazinone

| Fungal Species | Herbicide Formulation | Observation | Source |

| Hebeloma crustuliniforme | Pronone 5GR, Velpar L | Significant growth reduction at concentrations >10 ppm | researchgate.net |

| Laccaria laccata | Pronone 5GR, Velpar L | Significant growth reduction at concentrations >10 ppm | researchgate.net |

| Thelephora americana | Pronone 5GR, Velpar L | Significant growth reduction at concentrations >10 ppm | researchgate.net |

| Thelephora terrestris | Pronone 5GR, Velpar L | Significant growth reduction at concentrations >10 ppm | researchgate.net |

| Suillus tomentosus | Pronone 5GR, Velpar L | Significant growth reduction at concentrations >10 ppm | researchgate.net |

Despite its effects on some soil organisms, hexazinone appears to have a limited impact on key biogeochemical cycling processes at typical field application rates. invasive.org Multiple studies have concluded that hexazinone would have little effect on nutrient-cycling processes such as carbon dioxide respiration, ammonification, nitrification, and sulfur mineralization in forest soils. invasive.orgusda.gov

One detailed study on acidic soil from a lowbush blueberry field found that hexazinone applied at the recommended field rate did not adversely affect the nitrogen cycle. nih.gov Specific findings from this study include:

Nitrogen Fixation: Unaffected by hexazinone levels up to 100 times the recommended field rate. nih.gov

Ammonification: Initially inhibited by all tested levels of hexazinone, but after four weeks, the rates in all treated systems were equal to or greater than the control. nih.gov

Nitrification: This process was more sensitive, but no inhibition occurred at the standard field-rate level. nih.gov

Denitrification: Stimulated by hexazinone concentrations up to 100 times the recommended field rate. nih.gov

Therefore, while changes in vegetation cover resulting from the herbicide application could indirectly affect soil nutrient cycles, the direct chemical impact on microbial nutrient transformation processes is considered minimal. invasive.org

Indirect Ecological Effects on Wildlife Populations

The most significant detrimental effects of hexazinone on wildlife populations are indirect, resulting from habitat degradation and the loss of food resources. invasive.org Direct toxicity to birds and mammals is relatively low. invasive.orgdnr.state.mn.us

The herbicidal action of hexazinone removes grasses, broadleaf herbs, and woody plants that serve as both food and cover for a wide range of wildlife. dnr.state.mn.usresearchgate.net The loss of this primary productivity can lead to a decline in habitat quality. invasive.org For example, small mammals that forage on treated vegetation could be affected, and at higher application rates, hexazinone exceeds the level of concern for these animals. epa.govdnr.state.mn.us Similarly, the reduction in plant cover can impact bird species that rely on it for nesting and protection.

These indirect effects cascade through the ecosystem. The alteration of aquatic habitats and food webs, as described in sections 4.2.3 and 4.2.4, ultimately impacts terrestrial wildlife that may rely on aquatic insects or fish as part of their diet. invasive.org Therefore, the primary ecological risk to wildlife from hexazinone is not direct poisoning, but the disruption of the ecosystem structure and function upon which they depend. invasive.org

Changes in Foraging Resources and Habitat Availability

As a broad-spectrum herbicide, hexazinone is hazardous to a wide variety of plant life by disrupting photosynthesis. dnr.state.mn.us This action leads to direct changes in the composition and density of vegetation in treated areas, which in turn alters the availability of food and shelter for non-target organisms. cdms.net The impact on wildlife is often indirect, resulting from a reduction in food resources and a decline in habitat quality due to the loss of primary productivity in treated zones. invasive.org

The application of hexazinone can reduce the availability of food and habitat for both mammals and birds, particularly in the year immediately following treatment. dnr.state.mn.us However, some research has observed that an increase in forage can occur after the initial year, an effect not classified as adverse. dnr.state.mn.us Susceptible native woody plants include species such as ash, various aspens, poplar, birch, black cherry, elm, hazel, hickory, red maple, and oaks. dnr.state.mn.us The removal of such species can significantly alter the structure of a forest or rangeland habitat. For example, in forestry operations, hexazinone is used to suppress competing vegetation to allow tree seedlings to establish themselves. regulations.gov While this benefits the desired timber species, it reduces the diversity of other plants that wildlife may depend on.

The product's label explicitly states that it is toxic to plants and may adversely affect the forage and habitat of non-target organisms, including pollinators, in areas adjacent to the treatment site. cdms.net The loss of macrophytic biomass in or near aquatic environments can also produce a ripple effect through the food chain, ultimately impacting fish and other wildlife species. invasive.org

Table 1: Documented Effects of Hexazinone on Vegetation and Habitat

| Impact Area | Specific Effect | Affected Organisms/Systems | Citation |

|---|---|---|---|

| Terrestrial Vegetation | Reduction of sensitive woody plants (e.g., aspen, maple, oak, cherry). | Mammals, Birds | dnr.state.mn.us |

| Foraging Resources | Initial decrease in food availability for one year post-treatment. | Mammals, Birds | dnr.state.mn.us |

| Habitat Structure | Alteration of plant community composition. | General Wildlife | invasive.org |

| Pollinator Habitat | Potential adverse impact on forage and habitat. | Pollinators | cdms.net |

| Aquatic Vegetation | Loss of algae and macrophytic biomass. | Aquatic food chains | invasive.org |

| Forestry | Suppression of competing vegetation to promote seedling growth. | Forest ecosystems | regulations.gov |

Potential for Trophic Transfer through Vegetation Uptake

Trophic transfer is the process by which a substance moves up the food chain from one organism to another. For hexazinone, this process begins with its uptake by plants. The herbicide is absorbed by plants through both their roots and foliage. invasive.orgucanr.edu Once absorbed, it can accumulate in plant tissues, which may then be consumed by foraging animals. invasive.orgepa.gov

Research indicates that while hexazinone does accumulate in crops grown on treated soil, concentrations in vegetation are not likely to reach toxic levels for foraging animals when the product is applied according to label directions. invasive.orgepa.gov Studies on animal metabolism suggest a low potential for the compound to magnify up the food chain. For instance, a study with rats demonstrated that the vast majority of ingested hexazinone was excreted within 72 hours, indicating it does not significantly bioaccumulate in mammalian tissues. invasive.org The physical and chemical properties of hexazinone, particularly its high water solubility, point to a very low potential to bioaccumulate in organisms. regulations.govregulations.gov

However, some accumulation has been observed in invertebrates. One study found that terrestrial macroinvertebrates accumulated hexazinone and its metabolites at levels one to two times the concentration present in the forest litter. invasive.org In a separate study, residue levels in terrestrial invertebrates were found to be up to two orders of magnitude greater than the levels in the forest floor material on which they lived. nih.gov Conversely, hexazinone and its metabolites were generally not detected in aquatic invertebrates and macrophytes exposed to intermittent, low-level concentrations in a stream. nih.gov While accumulation in some invertebrates has been documented, it remains unknown whether this leads to biomagnification at higher trophic levels, where predators consume these invertebrates. invasive.org

Table 2: Research Findings on Hexazinone Uptake and Trophic Transfer

| Organism Group | Finding | Potential for Bioaccumulation/Biomagnification | Citation |

|---|---|---|---|

| Plants/Crops | Accumulates in crops grown on treated soil. | Serves as the initial entry point into the food chain. | epa.gov |

| Foraging Mammals | Unlikely to ingest toxic levels from vegetation when herbicide is applied properly. | Low; a study in rats showed rapid excretion (93.3% within 72 hours). | invasive.org |

| Terrestrial Invertebrates | Accumulated hexazinone at 1-2 times the concentration in forest litter. | Low to moderate accumulation at the primary consumer level; further magnification is unknown. | invasive.org |

| Aquatic Invertebrates | Hexazinone and metabolites were generally not detected (<0.1 ppm). | Low potential in tested aquatic systems. | nih.gov |

Research Methodologies and Analytical Approaches

Advanced Analytical Techniques for Hexazinone (B1673222) and Metabolite Quantification in Environmental Matrices

Accurate quantification of Hexazinone and its breakdown products (metabolites) in complex environmental samples like soil, water, and biological tissues is fundamental to its environmental assessment. Chromatography, a technique for separating chemical mixtures, is the cornerstone of this analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for the determination of Hexazinone and its metabolites. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at very low concentrations.

The process typically involves extracting the compounds from the sample matrix, often using a solvent like acetonitrile (B52724), followed by a "clean-up" step to remove interfering substances. nih.gov Techniques such as solid-phase extraction (SPE) are commonly employed for this purpose. nih.gov For instance, a method for analyzing livestock products used an acetonitrile extraction followed by cleanup on a specialized cartridge column. nih.gov Analysis is then performed on the LC-MS/MS system, which separates the compounds and then detects them based on their specific mass-to-charge ratios. nih.gov This is often done using multiple reaction monitoring (MRM), which provides a high degree of confidence in the identification and quantification of the target analytes. nih.gov

LC-MS/MS methods have been successfully developed and validated for various matrices, including soil, water, and livestock products. nih.govepa.gov Validation studies demonstrate the method's reliability, with average recoveries of Hexazinone and its metabolites often ranging from 85% to 96% and high precision. nih.gov The limit of quantification (LOQ), or the lowest concentration that can be reliably measured, is typically in the low microgram per kilogram (µg/kg) range for soil and water samples. epa.gov

Interactive Table 1: Performance of a Validated LC-MS/MS Method for Hexazinone and Metabolites in Livestock Products. nih.gov

This table shows the average recovery rates and relative standard deviations (RSD) for Hexazinone and three of its metabolites from various cattle products, demonstrating the method's accuracy and precision.

| Analyte | Matrix | Spiked Level (mg/kg) | Average Recovery (%) | RSD (%) |

| Hexazinone | Meat | 0.01 | 96.0 | 1.8 |

| Metabolite B | Meat | 0.01 | 94.7 | 2.0 |

| Metabolite C | Meat | 0.01 | 94.6 | 1.9 |

| Metabolite F | Meat | 0.01 | 95.3 | 2.1 |

| Hexazinone | Fat | 0.01 | 92.9 | 2.3 |

| Metabolite B | Fat | 0.01 | 92.1 | 1.7 |

| Metabolite C | Fat | 0.01 | 85.6 | 4.9 |

| Metabolite F | Fat | 0.01 | 91.9 | 2.6 |

| Hexazinone | Liver | 0.05 | 93.3 | 0.8 |

| Metabolite B | Liver | 0.05 | 92.8 | 1.0 |

| Metabolite C | Liver | 0.05 | 92.5 | 1.1 |

| Metabolite F | Liver | 0.05 | 92.4 | 1.2 |

| Hexazinone | Milk | 0.01 | 93.1 | 1.2 |

| Metabolite B | Milk | 0.01 | 92.5 | 1.3 |

| Metabolite C | Milk | 0.01 | 92.3 | 1.3 |

| Metabolite F | Milk | 0.01 | 92.1 | 1.5 |

Gas chromatography (GC) is another powerful technique used for pesticide residue analysis, including Hexazinone. acs.orgtechnologynetworks.com In GC, the sample is vaporized and separated in a gaseous state. For compounds containing nitrogen, such as Hexazinone, a nitrogen-phosphorus detector (NPD) is often used due to its high selectivity for these elements, which helps in reducing background interference from the sample matrix. acs.orgnih.gov

Similar to LC-MS/MS, GC methods require an extraction and cleanup procedure before analysis. nih.gov An analytical method for soil samples involved extraction with an acetone (B3395972) and phosphate (B84403) buffer solution, followed by purification using solid-phase extraction. epa.gov GC-MS/MS, which combines gas chromatography with tandem mass spectrometry, provides even greater sensitivity and selectivity, making it suitable for multi-residue analysis in complex matrices like herbal plants. technologynetworks.comnih.gov

Controlled Laboratory and Mesocosm Studies for Fate and Ecotoxicological Assessments

To predict how Hexazinone will behave in the environment and what effects it might have, researchers use controlled experiments that simulate natural conditions on a smaller, manageable scale.

Soil column studies are a standard laboratory method to investigate the potential for a chemical to move through the soil profile and reach groundwater. nih.govresearchgate.net In these experiments, columns are packed with soil of a specific type, and a known amount of Hexazinone is applied to the surface. Water is then passed through the column to simulate rainfall, and the leachate (the water that passes through the column) is collected and analyzed for the presence of the herbicide. nih.govresearchgate.net

These studies have consistently shown that Hexazinone is a mobile compound with a significant potential to leach. researchgate.netinvasive.org Its mobility is influenced by soil properties; for example, leaching is generally greater in sandy soils with low organic matter compared to clay soils or soils with higher organic matter content. nih.govresearchgate.net One study found that the total recovery of Hexazinone in leachates from hand-packed soil columns was 100% in a sandy Burgos soil, compared to 80% in a Toledo soil with higher organic matter content, where more of the herbicide was adsorbed. nih.gov The presence of other herbicides in a mixture can also increase the leaching of Hexazinone, possibly due to competition for binding sites on soil particles. mdpi.com

Interactive Table 2: Hexazinone Leaching in Different Soil Types from Column Studies.

This table summarizes findings from various soil column experiments, illustrating the influence of soil texture and composition on the vertical movement of Hexazinone.

| Soil Type | Key Findings | Reference |

| Red Latosol (LV) & Quartzarenic Neosol (NQ) | Hexazinone leached to the deepest simulated layer (25-30 cm) in the sandier NQ soil, while being detected up to 20-25 cm in the clayey LV soil. | researchgate.net |

| Sandy Clay vs. Sandy Loam | In a mixture, the highest recovery of Hexazinone was at 10-15 cm depth in sandy clay soil, but at 25-30 cm in sandy loam soil, showing greater mobility in coarser textures. | researchgate.net |

| Toledo Soil (higher OM) vs. Burgos Soil (lower OM) | Total Hexazinone recovered in leachate was lower in Toledo soil (80%) than in Burgos soil (100%), indicating greater adsorption in the soil with higher organic matter (OM). | nih.gov |

| Red Latosol (LV) | In a ternary mixture with diuron (B1670789) and sulfometuron-methyl, Hexazinone showed greater leaching compared to its isolated application. | mdpi.com |

Mesocosms are outdoor experimental systems, such as artificial streams or lake enclosures, designed to bridge the gap between controlled laboratory tests and complex, real-world ecosystems. usda.govcapes.gov.br They allow researchers to study the effects of substances like Hexazinone on aquatic communities under semi-natural conditions. researchgate.net

In a typical aquatic mesocosm study, multiple channels or enclosures are established containing water, sediment, and representative aquatic organisms (like algae, invertebrates, and sometimes fish). usda.govnih.gov Some mesocosms are treated with Hexazinone while others are kept as controls. usda.gov Researchers then monitor various ecological endpoints over time, such as changes in the abundance and diversity of phytoplankton, zooplankton, and benthic macroinvertebrates (bottom-dwelling insects and crustaceans). usda.govresearchgate.net

Studies using simulated stream channels have found that while Hexazinone can be detected in the water following application to the surrounding watershed, its direct toxic effects on invertebrate and fish communities in the stream may not always be apparent. usda.gov However, other mesocosm research has shown that herbicide mixtures including Hexazinone can alter aquatic community structure, for example by decreasing the relative abundance of certain phytoplankton groups (like Cyanophyceae) while increasing others (like Chlorophyceae). researchgate.net These studies are crucial for assessing both direct toxicity and indirect effects that ripple through the aquatic food web. researchgate.netawsjournal.org

Field-Scale Dissipation and Environmental Monitoring Studies

Field-scale studies are essential for understanding how Hexazinone behaves under real-world environmental conditions. These studies track the dissipation (breakdown and movement) of the herbicide in a specific location, such as a forest or agricultural field, over an extended period. nih.govusda.gov

Research has shown that Hexazinone's persistence in soil is highly variable and depends on factors like soil type, organic matter content, rainfall, and temperature. nih.govusda.gov The half-life of Hexazinone—the time it takes for half of the initial amount to disappear—has been reported to range from as short as 24 days to as long as a year in field tests. usda.gov For instance, one study reported a half-life of 47 days in a Spanish soil with high organic matter (Toledo) versus 91 days in a soil with lower organic matter (Burgos). nih.gov

Due to its persistence and mobility, Hexazinone is frequently detected in environmental monitoring programs. regulations.govepa.gov It has been found in both ground and surface water in various regions, confirming the leaching potential observed in laboratory studies. regulations.govepa.gov Long-term monitoring in areas of intensive use has shown that concentrations can be significantly reduced through the implementation of best management practices designed to minimize runoff and leaching. regulations.gov These field studies provide the ultimate validation for the predictions made from laboratory and mesocosm experiments and are critical for informing risk assessments and regulatory decisions. usda.gov

Interactive Table 3: Reported Field and Laboratory Half-Life of Hexazinone in Soil.

This table compiles half-life data from different studies, highlighting the variability in Hexazinone persistence across different soil types and conditions.

| Soil Type / Condition | Half-Life (Days) | Study Type | Reference |

| Bare ground silt loam, silty clay loam, sandy loam | 123 - 154 | Field | regulations.gov |

| Delaware sandy loam | ~30 (1 month) | Field | usda.gov |

| Mississippi silty loam | ~300-365 (10-12 months) | Field | usda.gov |

| Toledo soil (Spain) | 47 | Laboratory | nih.gov |

| Burgos soil (Spain) | 91 | Laboratory | nih.gov |

| Arkansas fine sandy loam | < 42 | Field | usda.gov |

| Arkansas fine sandy loam | 77 | Laboratory | usda.gov |

| General | 90 (average) | Field | invasive.org |

Watershed-Scale Hydrological and Contaminant Transport Assessments

The environmental transport of the herbicide hexazinone, the active ingredient in products like Pronone, Velpar L, and Velpar 10G, is significantly influenced by hydrological processes, particularly at the watershed scale. Due to its high water solubility (33,000 ppm) and low adsorption to soil particles, hexazinone is prone to off-site movement via surface runoff and leaching. invasive.org Research methodologies in this area focus on understanding the mechanisms and quantifying the extent of this transport from treated areas into surrounding aquatic environments.

Watershed-level studies are critical for assessing the real-world fate of this herbicide. These assessments often involve intensive monitoring of stormflow and baseflow following application. For instance, a study in the upper Piedmont of Georgia on four small (1 ha) forest watersheds treated with hexazinone pellets at 1.68 kg ai/ha monitored 26 storms over a year. researchgate.net Researchers found that residue concentrations in runoff peaked during the first storm event after application, with a mean concentration of 442 ± 53 parts per billion (ppb), and then declined in subsequent storms. researchgate.net The total loss of hexazinone in storm runoff was calculated to be 0.53% of the amount applied. researchgate.net